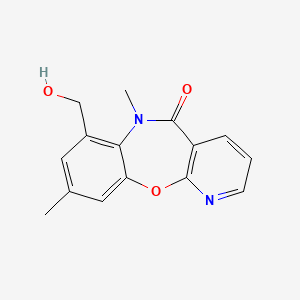
6,9-Dimethyl-7-hydroxymethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is a heterocyclic compound that features a unique structure combining pyridine and benzoxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyridine with suitable benzoxazepine derivatives can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6,9-dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one, while reduction of the carbonyl group can produce 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol .
Scientific Research Applications
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6,9-dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-6,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
- 6,9-Dimethyl-7-formyl-pyrido[2,3-b][1,5]benzoxazepin-5-one
- 6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-ol
Uniqueness
6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
140413-35-0 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
7-(hydroxymethyl)-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-10(8-18)13-12(7-9)20-14-11(4-3-5-16-14)15(19)17(13)2/h3-7,18H,8H2,1-2H3 |
InChI Key |
KDRBBTACRJGQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


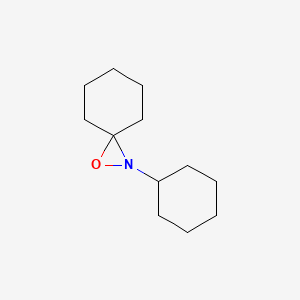
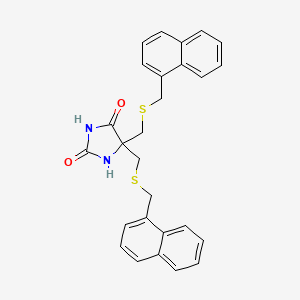


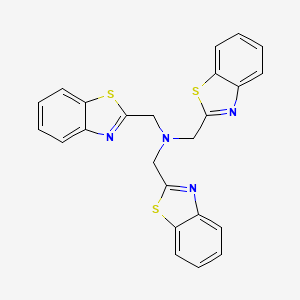
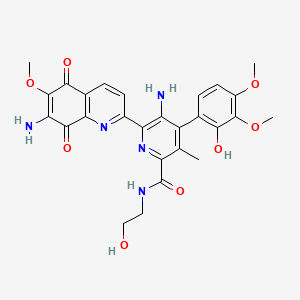
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
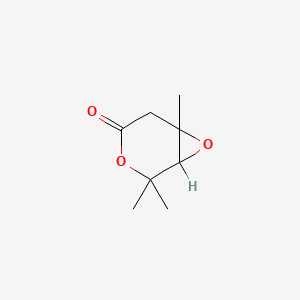
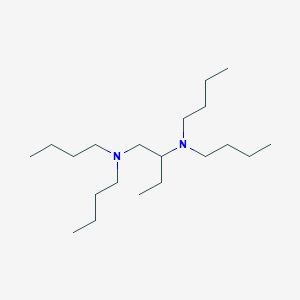
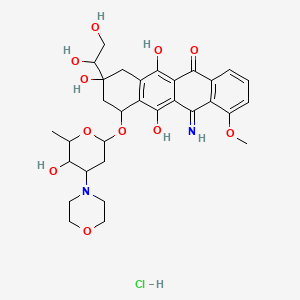
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
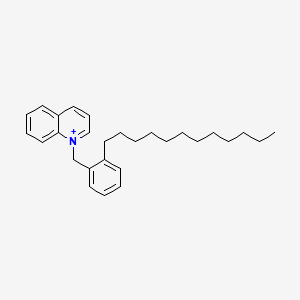
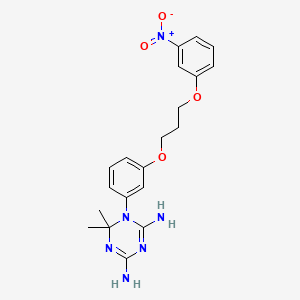
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
